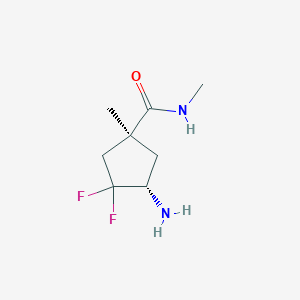
(1S,4S)-4-Amino-3,3-difluoro-N,1-dimethylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-4-Amino-3,3-difluoro-N,1-dimethylcyclopentane-1-carboxamide is a cyclopentane derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, two fluorine atoms, and a carboxamide group attached to a cyclopentane ring. The stereochemistry of the compound is defined by the (1S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Amino-3,3-difluoro-N,1-dimethylcyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through a cyclization reaction.
Introduction of Fluorine Atoms: The difluorination of the cyclopentane ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-Amino-3,3-difluoro-N,1-dimethylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorine atoms using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(1S,4S)-4-Amino-3,3-difluoro-N,1-dimethylcyclopentane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,4S)-4-Amino-3,3-difluoro-N,1-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-4-Amino-3,3-difluoro-N,1-dimethylcyclopentane-1-carboxamide: Unique due to its specific stereochemistry and functional groups.
(1S,4S)-4-Amino-3,3-difluoro-N,1-dimethylcyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
(1S,4S)-4-Amino-3,3-difluoro-N,1-dimethylcyclopentane-1-methylamine: Similar structure but with a methylamine group instead of a carboxamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and binding affinity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H14F2N2O |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(1S,4S)-4-amino-3,3-difluoro-N,1-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H14F2N2O/c1-7(6(13)12-2)3-5(11)8(9,10)4-7/h5H,3-4,11H2,1-2H3,(H,12,13)/t5-,7-/m0/s1 |
InChI Key |
HSOPYJDFIVXWRK-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](C(C1)(F)F)N)C(=O)NC |
Canonical SMILES |
CC1(CC(C(C1)(F)F)N)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















